molecular formula C12H12ClN3OS2 B2827991 4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-78-4

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2827991
CAS RN: 393566-78-4
M. Wt: 313.82
InChI Key: MNYZFRRXGWMLRZ-UHFFFAOYSA-N
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Description

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it an interesting candidate for further study.

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

Compounds containing the 1,3,4-thiadiazole scaffold, akin to the mentioned chemical, have been synthesized using microwave-assisted, solvent-free methods. These compounds demonstrated significant in vitro anticancer activity against several human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Their promising anticancer properties were confirmed through structure-activity relationship studies and molecular docking analyses to predict the mechanism of action. The study also explored the compounds' ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, indicating their potential as oral drug candidates (Tiwari et al., 2017).

Synthesis and Antibacterial Activity

Another application area is the synthesis of piperazinyl quinolone derivatives with a thiadiazole moiety, which have shown good antibacterial activity, especially against Gram-positive bacteria. These compounds were synthesized through reactions involving similar thiadiazole structures, highlighting the versatility of thiadiazole compounds in developing new antibacterial agents (Foroumadi et al., 2007).

Synthesis of Thiadiazolobenzamide Complexes

Research also delves into the synthesis of thiadiazolobenzamide and its complexes with nickel (Ni) and palladium (Pd), showcasing the potential of such compounds in creating new materials with unique properties. These complexes were characterized using various spectroscopic methods, providing insights into the structural attributes of thiadiazolobenzamide derivatives (Adhami et al., 2012).

Effect of Solvent Polarizability on Keto/Enol Equilibrium

The study of solvent effects on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group revealed the influence of solvent polarizability on the tautomeric balance. This research provides valuable insights into the physicochemical behavior of thiadiazole derivatives, which is crucial for understanding their biological activities and optimizing their therapeutic efficacy (Matwijczuk et al., 2017).

properties

IUPAC Name

4-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZFRRXGWMLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

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